molecular formula C8H6Cl2FNO B1349640 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 379255-26-2

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No. B1349640
M. Wt: 222.04 g/mol
InChI Key: HJPWJWHCDKYHGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-chloro-4-fluorophenyl)acetamide” consists of a central carbon atom bonded to a chlorine atom, an amide group (NH2), and a 2-chloro-4-fluorophenyl group . The exact 3D structure is not available in the sources I found.

Scientific Research Applications

Potential Pesticide Applications

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are structurally similar to 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides. These derivatives include N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide and N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide among others (Olszewska et al., 2008).

Anti-inflammatory Properties

A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Several compounds, including 10a, 10b, and 10d, demonstrated significant anti-inflammatory properties (Sunder & Maleraju, 2013).

Antimicrobial Applications

A series of derivatives, including 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides, were synthesized and screened for antimicrobial activity against a variety of bacteria and fungi. The compounds demonstrated varying degrees of antimicrobial efficacy (Badiger et al., 2013).

Thrombin Inhibition

Compounds with a 2-(2-chloro-6-fluorophenyl)acetamide structure, specifically those having certain substituents, were found to be potent inhibitors of thrombin, indicating potential applications in managing blood coagulation disorders (Lee et al., 2007).

Antimicrobial Properties Against Klebsiella Pneumoniae

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, which is structurally related to 2-chloro-N-(2-chloro-4-fluorophenyl)acetamide, showed promising in vitro antibacterial activity against Klebsiella pneumoniae, a pathogen known for its drug resistance. The presence of the chloro atom notably improved the antimicrobial activity of this compound (Cordeiro et al., 2020).

properties

IUPAC Name

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPWJWHCDKYHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253183
Record name 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-4-fluorophenyl)acetamide

CAS RN

379255-26-2
Record name 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379255-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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